



A Technical Guide to (S,S)-CPI-1612 in Neurodegenerative Disease Models

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For Researchers, Scientists, and Drug Development Professionals

(S,S)-CPI-1612 (commonly referred to as CPI-1612) is a potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferase (HAT) domain of the paralogous transcriptional co-activators CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2] While extensively studied in oncology, the critical role of CBP/p300 in regulating gene expression and protein acetylation makes it a compelling target for intervention in neurodegenerative diseases.[1][2] This guide provides a comprehensive overview of the core data, potential experimental applications, and underlying signaling pathways relevant to the study of (S,S)-CPI-1612 in models of neurodegeneration.

Core Compound Data

(S,S)-CPI-1612 is a high-affinity inhibitor of the HAT activity of both EP300 and CBP.[3] Its favorable pharmacokinetic properties, including brain penetrance, make it a suitable tool for in vivo studies targeting the central nervous system.[1][3][4]

Table 1: Biochemical and Cellular Potency of (S,S)-CPI-1612



Target/Assay	IC50 Value	Notes	
EP300 HAT (full length)	<0.5 nM	Biochemical assay.[3]	
CBP HAT (full length)	2.9 nM	Biochemical assay.[3]	
EP300 HAT	8.1 nM	Biochemical assay.[4]	
H3K18Ac MSD	14 nM	Meso Scale Discovery assay for histone acetylation.[3]	
JEKO-1 Cell Proliferation	<7.9 nM	A measure of cellular activity in a cancer cell line.[3]	

Table 2: Pharmacokinetic Parameters of (S,S)-CPI-1612 in Preclinical Models

Species	Dosing	Brain-to-Plasma Ratio	Key Findings
Mouse (CD-1)	Single oral dose	0.35	Highly brain- penetrant.[1][3][4]
Mouse (C57B6)	0.5 mg/kg, PO, BID	Not Reported	Resulted in 67% tumor growth inhibition in a xenograft model.[3][4]

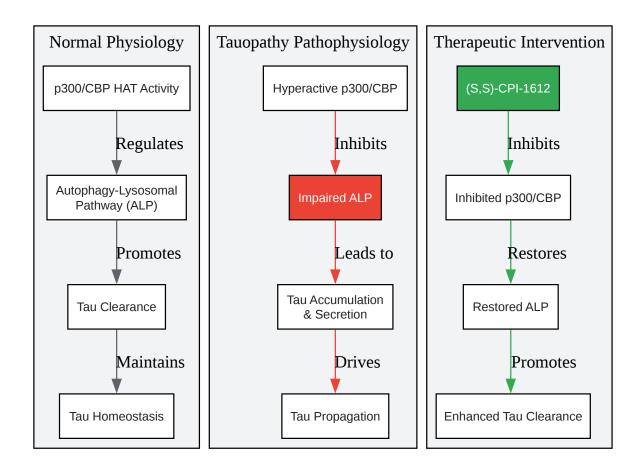
Rationale for Use in Neurodegenerative Disease

The primary rationale for investigating **(S,S)-CPI-1612** in neurodegenerative disease, particularly tauopathies like Alzheimer's disease, stems from the role of p300/CBP in protein quality control pathways.[5][6] Hyperactivity of p300/CBP has been linked to impaired autophagic flux, a critical process for clearing aggregated and misfolded proteins such as tau. [5][6] This impairment leads to increased tau accumulation and secretion, contributing to the propagation of tau pathology between neurons.[5][6] By inhibiting the HAT activity of p300/CBP, **(S,S)-CPI-1612** is hypothesized to restore autophagic flux, thereby enhancing the clearance of pathogenic tau and reducing its spread.[5][6]



Signaling Pathway: p300/CBP in Tau Homeostasis

The following diagram illustrates the proposed mechanism by which p300/CBP inhibition can mitigate tau pathology. In a pathological state, hyperactive p300/CBP disrupts the autophagy-lysosomal pathway, leading to an accumulation and subsequent secretion of tau. **(S,S)-CPI-1612**, by inhibiting p300/CBP, is expected to restore this pathway, promoting tau clearance.



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Caption: Proposed mechanism of (S,S)-CPI-1612 in tauopathy models.

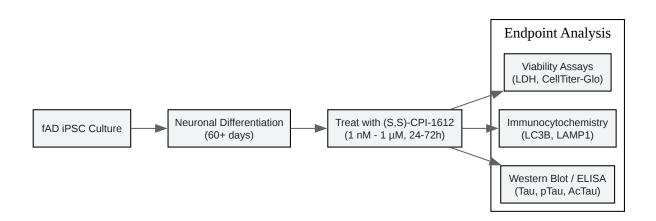
Experimental Protocols

While specific protocols for **(S,S)-CPI-1612** in neurodegenerative models are not yet published, the following methodologies are proposed based on its known characteristics and standard practices in the field.



This model allows for the study of (S,S)-CPI-1612 in a human genetic context.

- Cell Culture: Culture human induced pluripotent stem cells (iPSCs) from familial Alzheimer's disease (fAD) patients (e.g., with APP or PSEN1 mutations) and differentiate them into mature cortical neurons.
- Treatment: Treat mature neurons (day 60+ of differentiation) with a dose-response of **(S,S)-CPI-1612** (e.g., 1 nM to 1 μ M) for 24-72 hours. A vehicle control (DMSO) should be run in parallel.
- Endpoint Analysis:
 - Western Blot/ELISA: Measure levels of total tau, phosphorylated tau (e.g., at AT8, AT180 epitopes), and acetylated tau in cell lysates. Measure secreted tau levels in the conditioned media.
 - Immunocytochemistry: Stain for markers of autophagy (LC3B), lysosomes (LAMP1), and tau pathology to visualize cellular changes.
 - Cell Viability Assay: Use assays such as CellTiter-Glo® or LDH release to assess neurotoxicity of the compound.
 - Target Engagement: Measure levels of histone acetylation (e.g., H3K18Ac, H3K27Ac) by
 Western blot to confirm p300/CBP inhibition.





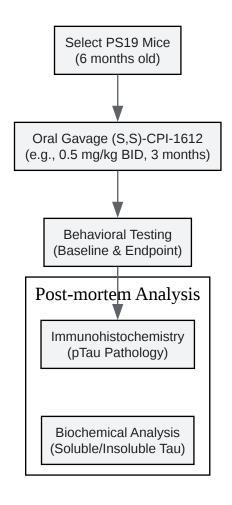
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Caption: Workflow for in vitro testing in iPSC-derived neurons.

This model allows for the evaluation of **(S,S)-CPI-1612**'s efficacy in a living organism exhibiting progressive tau pathology.

- Animal Model: Use PS19 transgenic mice, which express the P301S mutation in human tau and develop age-dependent tau pathology and neurodegeneration.
- · Compound Formulation and Dosing:
 - Formulation: Prepare (S,S)-CPI-1612 for oral gavage. A common vehicle is 10% DMSO,
 40% PEG300, 5% Tween-80, and 45% saline.[4] Another option is 10% DMSO in corn oil.
 [4]
 - Dosing: Based on oncology studies, a dose of 0.5 mg/kg administered twice daily (BID) via oral gavage is a reasonable starting point.[4] Treatment should commence after the onset of pathology (e.g., at 6 months of age) and continue for a specified duration (e.g., 3 months).
- Behavioral Testing: Perform cognitive and motor tests (e.g., Morris water maze, rotarod) at baseline and at the end of the treatment period to assess functional outcomes.
- Post-mortem Analysis:
 - Brain Tissue Collection: Perfuse mice and collect brain tissue. One hemisphere can be fixed for immunohistochemistry, and the other flash-frozen for biochemical analysis.
 - Immunohistochemistry: Stain brain sections for total and phosphorylated tau to quantify pathology.
 - Biochemical Analysis: Homogenize brain tissue to measure levels of soluble and insoluble tau, as well as markers of histone acetylation to confirm target engagement in the brain.





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Caption: Workflow for in vivo testing in a tau transgenic mouse model.

Summary and Future Directions

(S,S)-CPI-1612 represents a promising research tool for investigating the role of CBP/p300 HAT activity in the pathogenesis of neurodegenerative diseases. Its high potency and ability to cross the blood-brain barrier make it particularly suitable for this purpose. The strong mechanistic link between p300/CBP, autophagy, and tau clearance provides a solid foundation for its use in models of tauopathy. Future research should focus on executing studies as outlined above to generate direct evidence of its efficacy, further elucidating the downstream consequences of CBP/p300 inhibition on neuronal gene expression and function, and exploring its potential in models of other neurodegenerative conditions characterized by protein aggregation.



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